methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorobenzyl group, a dimethyl chromenone core, and an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the hydroxyl group of the chromenone core.
Esterification: The final step involves the esterification of the chromenone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s ability to interact with biological membranes and proteins, while the chromenone core may contribute to its overall biological activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromenone derivatives, such as:
Methyl 4-[(3-fluorobenzyl)oxy]benzoate: Similar structure but lacks the dimethyl groups on the chromenone core.
7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one: Similar structure but lacks the acetate ester group.
3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: Similar structure but contains a propanoic acid group instead of an acetate ester.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a compound belonging to the class of chromen-2-one derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: C21H19FO5
Molecular Weight: 376.37 g/mol
IUPAC Name: Methyl 2-[7-(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxochromen-3-yl acetate
Canonical SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)C)CC(=O)OC
The compound features a chromen-2-one core with a 3-fluorobenzyl ether substituent, which may influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.
- Receptor Modulation: By binding to cell surface receptors, it can modulate signaling pathways that influence cellular responses.
- Gene Expression Alteration: The compound may impact the expression of genes associated with specific biological functions.
Antioxidant Activity
Studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. For instance, this compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds within the chromen family possess antimicrobial properties against various pathogens. This compound has shown potential against bacterial strains through in vitro assays.
Pathogen | Activity | IC50 (µM) |
---|---|---|
Staphylococcus aureus | Moderate | 32.5 |
Escherichia coli | Weak | 75.0 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it exhibited a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Cytotoxicity and Anticancer Activity
This compound has been tested against various cancer cell lines. It demonstrated selective cytotoxicity, particularly in breast and colon cancer cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (Breast Cancer) | 15.0 | Cytotoxic |
HT29 (Colon Cancer) | 20.5 | Cytotoxic |
Case Studies
- Study on Antioxidant Properties: A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong free radical scavenging ability comparable to standard antioxidants.
- Antimicrobial Assessment: In a comparative study against common pathogens, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C21H19FO5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[7-[(3-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19FO5/c1-12-16-7-8-18(26-11-14-5-4-6-15(22)9-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
RYTRPEUXHWRQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)F)CC(=O)OC |
Origin of Product |
United States |
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